![molecular formula C4H6O2 B051020 beta-Butyrolactone CAS No. 3068-88-0](/img/structure/B51020.png)
beta-Butyrolactone
Overview
Description
Beta-Butyrolactone (β-Butyrolactone) is the intramolecular carboxylic acid ester (lactone) of the optically active 3-hydroxybutanoic acid . It is produced during chemical synthesis as a racemate . Beta-Butyrolactone is a clear colorless liquid with an acetone-like odor .
Synthesis Analysis
Beta-Butyrolactone is obtained in 63% yield by the addition of ethanal to ethenone (ketene) in the presence of the clay mineral montmorillonite . For this purpose, ethenone can also be produced in-situ by dehydrobromination of acetyl bromide with the Hünig base diisopropylethylamine . In the presence of a chiral aluminium complex, the ethenone reacts enantioselectively to (S)-β-butyrolactone in 92% yield with an enantiomeric excess ee of over 98% .
Molecular Structure Analysis
The molecular formula of beta-Butyrolactone is C4H6O2 . The molecular weight is 86.090 g·mol−1 . The IUPAC name is 4-Methyloxetan-2-one .
Chemical Reactions Analysis
Beta-Butyrolactone undergoes ring-opening polymerization in the presence of ethoxy-bridged dinuclear indium catalyst to yield biodegradable polyester poly(hydroxybutyrate) (PHB) . Polymerization of racemic β-butyrolactone in the presence of chiral initiators has been reported .
Physical And Chemical Properties Analysis
Beta-Butyrolactone is a colourless to light yellow liquid . It has a boiling point of 71–73 °C (160–163 °F; 344–346 K) 39 hPa . It is soluble in water (268 g·l−1) and various organic solvents .
Scientific Research Applications
Polymer Synthesis
Beta-Butyrolactone is used in the synthesis of lactone monomers and polymers . These polymers have a wide spectrum of applications due to their biodegradability, mechanical properties, and other functional properties . The synthesis of simple lactones, including beta-Butyrolactone, is of high importance for the industry .
Biodegradable Polymers
Beta-Butyrolactone undergoes ring-opening polymerization to yield biodegradable polyester poly(hydroxybutyrate) . These polymers have potential applications in tissue engineering and regenerative medicine, food packaging, and drug delivery systems .
Controlled Drug-Release Systems
The final products of the synthesis of lactones, including beta-Butyrolactone, can be used for medical applications such as controlled drug-release systems . This is due to the methods that avoid metal catalysts, initiators, or toxic solvents .
Resorbable Surgical Threads
The products of the synthesis of lactones, including beta-Butyrolactone, can also be used for the production of resorbable surgical threads . These threads are used in surgeries and are designed to degrade over time.
Implants and Tissue Scaffolds
Beta-Butyrolactone-based derivatives, such as polymers, copolymers, composites, or three-dimensional structures, can be used for the production of implants and tissue scaffolds . These are used in various medical applications, including tissue engineering .
Organic Synthesis
Beta-Butyrolactone is a versatile building block for organic synthesis . It can be used in the preparation of various organic compounds, contributing to a wide range of chemical reactions.
Fluorescein Derivative of Poly(3-hydroxybutyrate)
Beta-Butyrolactone was used in the preparation of (3-O-[oligo-(3-hydroxybutyrate ester)] fluorescein, a fluorescein derivative of poly(3-hydroxybutyrate) via anionic polymerization .
High Molecular Weight Polymers
The ring-opening polymerization of beta-Butyrolactone can result in polyhydroxylbutyrate (PHB) with a number-average molecular weight of 12,000 g/mol . This process is of significant interest due to the high molecular weight, narrow polydispersity, and controlled tacticity of the resulting PHB .
Mechanism of Action
Target of Action
Beta-Butyrolactone is the intramolecular carboxylic acid ester (lactone) of the optically active 3-hydroxybutanoic acid . It primarily targets the process of polymerization, acting as a monomer for the production of the biodegradable polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) .
Mode of Action
Beta-Butyrolactone undergoes ring-opening polymerization . The ring opening of beta-butyrolactone can proceed by two different pathways: O-acyl cleavage and O-alkyl cleavage . From both pathways, it can be deduced that acyl cleavage leads to the formation of an alkoxide chain-end group, while a carboxylate results from alkyl cleavage .
Biochemical Pathways
Beta-Butyrolactone is involved in the biochemical pathway of polymerization. It is suitable as a monomer for the production of the biodegradable polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) . Polymerization of racemic beta-butyrolactone provides polyhydroxybutyric acid .
Pharmacokinetics
Its solubility in water and various organic solvents suggests that it may have good bioavailability
Result of Action
The primary result of beta-Butyrolactone’s action is the production of polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB), a biodegradable polymer . This polymer has potential applications in various fields, including medical, agricultural, and packaging industries.
Safety and Hazards
Future Directions
There is ongoing research into the use of beta-Butyrolactone in the production of sustainable polymers . The development of sustainable polymers that possess useful material properties competitive with existing petroleum-derived polymers is a crucial goal but remains a formidable challenge for polymer science .
properties
IUPAC Name |
4-methyloxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLMSFRWBPUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-76-7 | |
Record name | 2-Oxetanone, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020223 | |
Record name | beta-Butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | beta-Butyrolactone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12301 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 to 163 °F at 29 mmHg (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
140 °F (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | beta-Butyrolactone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12301 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
beta-Butyrolactone | |
CAS RN |
3068-88-0, 36536-46-6 | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | β-Butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3068-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Butyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxetanone, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloxetan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-4-methyloxetan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-BUTYROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BB68V31MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-46.3 °F (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of β-butyrolactone?
A1: β-Butyrolactone has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize β-butyrolactone?
A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and electrospray ionization mass spectrometry (ESI-MS). These techniques provide information about the structure, composition, and sequence distribution of β-butyrolactone-based polymers. []
Q3: How does β-butyrolactone react with nucleophiles?
A3: β-Butyrolactone, like other β-lactones, can undergo ring-opening reactions with nucleophiles. The attack can occur at either the carbonyl carbon (C1) or the β-carbon (C3), leading to different products. [] The regioselectivity of the attack depends on factors such as the nature of the nucleophile and the reaction conditions. []
Q4: How does the reactivity of β-butyrolactone compare to other lactones, such as β-propiolactone?
A4: β-Propiolactone is more reactive than β-butyrolactone due to reduced steric hindrance and electronic effects. This difference in reactivity correlates with their reported carcinogenic activity. [, , ]
Q5: How is β-butyrolactone used in polymer synthesis?
A5: β-Butyrolactone is a monomer for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester. This polymerization typically occurs through ring-opening polymerization (ROP) using various catalysts. [, , , , , ]
Q6: What types of catalysts are effective for the ring-opening polymerization of β-butyrolactone?
A6: A range of catalysts, including organometallic complexes based on aluminum, zinc, tin, yttrium, lanthanides, and chromium, have shown activity in β-butyrolactone polymerization. [, , , , , , , , , ] The choice of catalyst significantly influences the polymerization kinetics, polymer molecular weight, and tacticity.
Q7: How does the choice of catalyst influence the tacticity of poly(3-hydroxybutyrate) produced from β-butyrolactone?
A7: Different catalysts can lead to varying degrees of isotacticity, syndiotacticity, or atacticity in the resulting PHB. For instance, aluminum-based catalysts can produce a mixture of tacticities, while certain tin-based catalysts favor syndiotactic PHB. [, , , ] The use of chiral catalysts can further enhance stereoselectivity. [, ]
Q8: What is immortal ring-opening polymerization (iROP), and how is it relevant to β-butyrolactone?
A8: iROP is a polymerization technique that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. In the context of β-butyrolactone, iROP utilizes a chain transfer agent, typically an alcohol, to control the molecular weight of the resulting PHB. [, , ] This method enables the production of well-defined PHB with specific end-group functionalities.
Q9: What are the advantages of using a multi-catalytic approach in the synthesis of poly(3-hydroxybutyrate) from propylene oxide?
A9: A multi-catalytic approach allows for a one-pot reaction where propylene oxide is first converted to β-butyrolactone via carbonylation, followed by in situ polymerization. [] This method eliminates the need to isolate the toxic β-butyrolactone intermediate, offering a safer and more efficient synthesis route.
Q10: What are the advantages of using cycloaliphatic carbonates as reactive diluents in epoxy resin systems containing β-butyrolactone?
A10: Cycloaliphatic carbonates can effectively limit the maximum exotherm temperatures in such systems. This is important for controlling the curing process and ensuring the quality of the final epoxy resin product. []
Q11: What are some potential applications of β-butyrolactone-based polymers?
A11: Due to their biodegradability and biocompatibility, β-butyrolactone-based polymers like PHB have potential applications in various fields, including:
- Biomedical Field: Biodegradable implants, drug delivery systems, and scaffolds for tissue engineering. [, ]
- Agriculture: Controlled-release systems for fertilizers and pesticides. [, ]
- Packaging: Biodegradable alternatives to conventional plastics. [, ]
Q12: How is computational chemistry used in β-butyrolactone research?
A12: Computational methods, including ab initio calculations and quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to:
- Study Chiral Recognition: Investigate the interaction of β-butyrolactone with chiral molecules like cyclodextrins. []
- Understand Reaction Mechanisms: Elucidate the mechanisms of β-lactone ring-opening reactions, including the influence of catalysts and solvents. []
- Predict Reactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of β-lactones with biological nucleophiles, potentially guiding the design of novel bioactive compounds. []
Q13: How stable is β-butyrolactone under various conditions?
A13: β-Butyrolactone undergoes hydrolysis, with the rate being influenced by factors such as pH and solvent. Its reactivity is higher in neutral water compared to water/dioxane mixtures, and hydrolysis is generally faster than other β-lactones. [, ]
Q14: What analytical methods are used to quantify β-butyrolactone?
A14: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to quantify β-butyrolactone in various matrices. []
Q15: What is known about the toxicity of β-butyrolactone?
A15: While this Q&A focuses on the scientific aspects and not the potential risks, it's important to note that β-butyrolactone has been associated with toxicity concerns.
Q16: How is β-butyrolactone regulated from a safety and handling perspective?
A16: Due to its potential toxicity, specific safety regulations and handling guidelines are associated with β-butyrolactone. These regulations vary depending on the geographical location and intended use. Always consult the relevant Safety Data Sheet (SDS) and follow appropriate laboratory and industrial safety practices.
Q17: What are some future directions in β-butyrolactone research?
A17: Promising areas of research include:
- Development of More Efficient and Selective Catalysts: Exploring novel catalytic systems for β-butyrolactone polymerization, aiming for greater control over polymer microstructure and properties. [, , ]
- Synthesis of New Biodegradable Polymers: Expanding the library of β-butyrolactone-based copolymers with tailored properties for specific applications, such as controlled drug release and tissue engineering. [, , ]
- Understanding the Biodegradation Mechanisms of PHB: Investigating the enzymatic degradation of PHB stereoisomers to design polymers with predictable degradation rates for various applications. []
- Exploring the Full Potential of iROP: Utilizing iROP to synthesize well-defined PHB with functional end groups for applications in bioconjugation and material science. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.